An In-depth Technical Guide to Nonylbenzene-PEG5-OH: Properties, Synthesis, and Applications in Targeted Protein Degradation
An In-depth Technical Guide to Nonylbenzene-PEG5-OH: Properties, Synthesis, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nonylbenzene-PEG5-OH, a crucial linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the burgeoning field of targeted protein degradation.
Core Chemical Properties
Nonylbenzene-PEG5-OH is a heterobifunctional molecule characterized by a hydrophobic nonylbenzene head, a hydrophilic polyethylene glycol (PEG) chain of five units, and a terminal hydroxyl group. This amphiphilic nature is critical for its function as a linker in PROTACs, influencing the solubility, cell permeability, and spatial orientation of the resulting ternary complex.
Physicochemical Data
The following table summarizes the key physicochemical properties of Nonylbenzene-PEG5-OH.
| Property | Value |
| Molecular Formula | C₂₅H₄₄O₆ |
| Molecular Weight | 440.61 g/mol |
| Appearance | Typically exists as a solid at room temperature |
| CAS Number | 20636-48-0 |
| Density | 1.016 g/cm³ (predicted) |
| Boiling Point | 541.2 °C at 760 mmHg (predicted) |
| Flash Point | 281.1 °C (predicted) |
| LogP | 4.417 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 23 |
Synthesis and Purification
The synthesis of Nonylbenzene-PEG5-OH is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This involves the reaction of an alkoxide with a primary alkyl halide.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines a plausible method for the laboratory-scale synthesis of Nonylbenzene-PEG5-OH.
Materials:
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4-Nonylphenol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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1-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl 2-bromoacetate (or a suitable tosylated PEG5 precursor)
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Methanol
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Alkoxide Formation: To a stirred solution of 4-nonylphenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This forms the sodium 4-nonylphenoxide.
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Etherification: Cool the reaction mixture back to 0 °C and add a solution of the protected bromo-PEG5 derivative (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with methanol to destroy any excess sodium hydride. Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Deprotection (if necessary): If a protected PEG derivative was used, the protecting group must be removed. For instance, an acid-labile protecting group can be removed by treatment with a mild acid.
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Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, such as dichloromethane/methanol or ethyl acetate/hexanes, is typically employed to isolate the pure Nonylbenzene-PEG5-OH.
Experimental Workflow for Synthesis and Purification
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized Nonylbenzene-PEG5-OH. The following are standard analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the nonylbenzene group, the aliphatic protons of the nonyl chain, and the repeating ethylene glycol units of the PEG chain. The terminal hydroxyl proton may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will provide signals corresponding to all unique carbon atoms in the molecule, confirming the presence of the nonylbenzene and PEG moieties.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for purity assessment.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.
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Detection: UV detection at a wavelength corresponding to the absorbance of the benzene ring (e.g., 254 nm) and/or an Evaporative Light Scattering Detector (ELSD) for the non-chromophoric PEG chain.
Application in Targeted Protein Degradation: PROTACs
Nonylbenzene-PEG5-OH is a widely used PEG-based linker in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[2]
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[3] The linker plays a crucial role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[3]
Signaling Pathway: The PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a linker such as Nonylbenzene-PEG5-OH.
Description of the Pathway:
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Ternary Complex Formation: The PROTAC molecule, featuring the Nonylbenzene-PEG5-OH linker, simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3]
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Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation.
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Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into smaller peptide fragments.
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Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to engage another POI and E3 ligase, enabling a catalytic cycle of protein degradation.
The choice of linker, including its length, flexibility, and composition, is critical for optimizing the pharmacokinetics and pharmacodynamics of the PROTAC. The five ethylene glycol units in Nonylbenzene-PEG5-OH provide a balance of hydrophilicity and flexibility, which can be advantageous for achieving potent and selective protein degradation.
Conclusion
Nonylbenzene-PEG5-OH is a valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure and amphiphilic properties make it an effective linker for the construction of PROTACs. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its critical role in the mechanism of action of PROTACs, thereby aiding in the rational design of novel therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
